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Introduction

This document provides detailed application notes and protocols for the conjugation of Cy7
NHS (N-hydroxysuccinimide) ester to amine-modified oligonucleotides. Cy7 is a near-infrared
(NIR) cyanine dye that offers significant advantages for biological imaging applications due to
its emission in the NIR spectrum (~770-800 nm), which minimizes autofluorescence from
biological samples, leading to an enhanced signal-to-noise ratio.[1] This property is particularly
beneficial for deep tissue imaging and multiplexing experiments.[1] The NHS ester functional
group allows for the covalent attachment of the Cy7 dye to primary amines, such as those
introduced at the 5' or 3' terminus of an oligonucleotide.[1][2]

These protocols will guide researchers through the process of labeling, purification, and
application of Cy7-conjugated oligonucleotides, with a specific focus on their use as probes in
fluorescence in situ hybridization (FISH).

Data Presentation
Table 1: Spectral Properties of Cy7
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Parameter Value Reference
Maximum Excitation

~750 - 756 nm [1]
Wavelength (Aex)
Maximum Emission

~775 - 779 nm [1]

Wavelength (Aem)

Molar Extinction Coefficient (at
Aex)

~250,000 cm~tM~1

[1]

Stokes Shift

~25 nm

[1]

Table 2: Recommended Parameters for Cy7

i leotide L abeli

Parameter

Recommended Value

Notes

Oligonucleotide Concentration

1 mM in nuclease-free water or
TE buffer

Ensure the amine-modified
oligonucleotide is nuclease-
free.[1]

Cy7 NHS Ester Concentration

20-40 mM in anhydrous DMSO
or DMF

Prepare fresh before use.[1]

Reaction Buffer

0.1 M Sodium Bicarbonate, pH
8.3-8.5

Bicarbonate buffer is crucial for
the NHS ester reaction.[1] A
sodium tetraborate buffer (pH

8.5) can also be used.

Dye:Oligonucleotide Molar
Ratio

10:1 to 20:1

The optimal ratio should be
determined empirically for

each specific oligonucleotide.

[1]

Reaction Temperature

Room temperature or 4°C

Reaction Time

2-4 hours at room temperature

or overnight at 4°C

Protect the reaction from light.

[1]
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ble 3: Purificat | Ouali |

Parameter

Method

Key Considerations

Purification

High-Performance Liquid
Chromatography (HPLC)

Reverse-phase HPLC (RP-
HPLC) with a C8 or C18
column is commonly used for
oligonucleotide purification.[1]
This method effectively
separates labeled
oligonucleotides from

unlabeled ones and free dye.

[3]

Ethanol Precipitation

Can be used to remove
excess, free NHS-ester
modification, though it may not
be as effective as HPLC in

removing all impurities.[4]

Quality Control

UV-Vis Spectroscopy

The desired Cy7-labeled
oligonucleotide will show
absorbance at both ~260 nm
(oligonucleotide) and ~750 nm
(Cy7 dye).[1]

Mass Spectrometry

Can be used to confirm the
successful conjugation and the

mass of the final product.

Experimental Protocols

Protocol 1: Preparation of Reagents

» Amine-Modified Oligonucleotide Solution (1 mM):

© 2025 BenchChem. All rights reserved. 3/11

Tech Support


https://www.benchchem.com/pdf/Labeling_Oligonucleotides_with_Cy7_for_In_Situ_Hybridization_Application_Notes_and_Protocols.pdf
https://www.biosyn.com/fluorescent-labeled-oligos.aspx
https://www.abpbio.com/wp-content/uploads/2017/12/CyDye-NHS-Ester.pdf
https://www.benchchem.com/pdf/Labeling_Oligonucleotides_with_Cy7_for_In_Situ_Hybridization_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Resuspend the lyophilized amine-modified oligonucleotide in nuclease-free water or TE
buffer to a final concentration of 1 mM.[1]

o Ensure the solution is fully dissolved by gentle vortexing.

e Cy7 NHS Ester Stock Solution (20-40 mM):

o Allow the vial of Cy7 NHS ester to warm to room temperature before opening to prevent
moisture condensation.

o Prepare the stock solution by dissolving the Cy7 NHS ester in anhydrous dimethyl
sulfoxide (DMSOQO) or dimethylformamide (DMF).[1]

o This solution should be prepared fresh immediately before use as NHS esters are
moisture-sensitive.[4]

e Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5):
o Dissolve sodium bicarbonate in nuclease-free water to a final concentration of 0.1 M.
o Adjust the pH to 8.3-8.5 using NaOH or HCI.

o Filter the buffer through a 0.22 um filter.

Protocol 2: Cy7 NHS Ester Conjugation to Amine-
Modified Oligonucleotides

¢ In a microcentrifuge tube, combine the following:
o Amine-modified oligonucleotide solution.
o Reaction buffer to achieve a final buffer concentration of 0.1 M.

o Freshly prepared Cy7 NHS ester stock solution to achieve the desired molar excess (e.g.,
10:1 to 20:1 dye to oligonucleotide).[1]

» Vortex the reaction mixture gently.[1]
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Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[1] It is crucial to
protect the reaction from light by wrapping the tube in aluminum foil.[1]

Protocol 3: Purification of Cy7-Labeled Oligonucleotides

Method A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Equilibrate a C18 or C8 reverse-phase HPLC column with an appropriate mobile phase,
typically a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate).

Inject the reaction mixture onto the column.
Monitor the elution profile at both 260 nm (oligonucleotide) and ~750 nm (Cy7).

The first peak to elute is typically the unreacted, free Cy7 dye.[1] The desired Cy7-labeled
oligonucleotide will elute later and will show absorbance at both wavelengths.[1] Unlabeled
oligonucleotides will absorb only at 260 nm and elute slightly earlier than the labeled product.

[1]
Collect the fractions corresponding to the dual-absorbing peak.[1]
Lyophilize the collected fractions to remove the mobile phase.[1]

Resuspend the purified Cy7-labeled oligonucleotide in nuclease-free water or a suitable
storage buffer.[1]

Method B: Ethanol Precipitation

To the reaction mixture, add 0.1 volumes of 3 M sodium acetate.
Add 2.5-3 volumes of cold absolute ethanol.[4]
Mix well and incubate at -20°C for at least 30 minutes.[4][5]

Centrifuge the solution at high speed (e.g., >12,000 x g) for 15-30 minutes to pellet the
oligonucleotide.[5]

Carefully decant the supernatant containing the unreacted dye.
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e Wash the pellet with cold 70% ethanol.[4][5]
o Centrifuge again and decant the supernatant.

 Air-dry the pellet briefly and resuspend in nuclease-free water or TE buffer.

Protocol 4: Application in Fluorescence In Situ
Hybridization (FISH)

This protocol provides a general guideline for using the purified Cy7-labeled oligonucleotide
probe for FISH on adherent cells or tissue sections. Optimization of probe concentration,
hybridization temperature, and wash stringency is recommended.[1]

e Probe Preparation:

o Dilute the purified Cy7-labeled oligonucleotide probe in hybridization buffer (e.g., 50%
formamide, 2x SSC, 10% dextran sulfate) to the desired final concentration (typically 5-50

ng/uL).[1]

» Hybridization:

o

Apply the diluted probe to the prepared slides with fixed and permeabilized cells or tissue
sections.

o

Cover with a coverslip and seal to prevent evaporation.

o

Denature the probe and target DNA by incubating at a high temperature (e.g., 75-85°C) for
5-10 minutes.

o

Incubate at the optimal hybridization temperature (e.g., 37-42°C) overnight in a humidified
chamber.

e Washing:
o Carefully remove the coverslip.

o Wash the slides in a stringent wash buffer (e.g., 2x SSC, 0.1% Tween 20) at an elevated
temperature to remove unbound and non-specifically bound probes.[1]
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o Perform a series of washes with decreasing salt concentration or increasing temperature
to increase stringency.

o Counterstaining and Mounting:

o

Briefly rinse the slides in PBS.[1]

[e]

Apply a counterstain such as DAPI to visualize the nuclei.[1]

o

Wash briefly in PBS.[1]

[¢]

Mount the slides with an antifade mounting medium.[1]
e Imaging:

o Visualize the slides using a fluorescence microscope equipped with appropriate filter sets
for Cy7 (Excitation: ~750 nm, Emission: ~775 nm) and the counterstain.[1]

Visualization of Workflows
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Caption: Workflow for Cy7 Labeling of Oligonucleotides.
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Caption: General Workflow for In Situ Hybridization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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